Methyltriphenylphosphonium iodide
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Overview
Description
Methyltriphenylphosphonium iodide is an organophosphorus compound with the chemical formula CH₃P(C₆H₅)₃I. It is a white to light yellow powder that is soluble in chloroform and methanol. This compound is widely used in organic synthesis, particularly in the Wittig reaction, where it serves as a precursor to Wittig reagents .
Scientific Research Applications
Methyltriphenylphosphonium iodide has a wide range of applications in scientific research:
Safety and Hazards
Methyltriphenylphosphonium iodide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing its mist or vapors, avoid contact with skin, eyes, and clothing, and to use only outdoors or in a well-ventilated area .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyltriphenylphosphonium iodide is typically synthesized by reacting triphenylphosphine with methyl iodide. The reaction is carried out in a solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction mixture is stirred at room temperature until a white precipitate forms, which is then filtered and dried to obtain the final product .
Industrial Production Methods: On an industrial scale, the synthesis of this compound follows a similar procedure but is optimized for larger quantities. The reaction conditions, such as temperature and solvent choice, are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyltriphenylphosphonium iodide primarily undergoes nucleophilic substitution reactions. It is used to generate phosphorus ylides, which are key intermediates in the Wittig reaction. This reaction involves the formation of an alkene from an aldehyde or ketone .
Common Reagents and Conditions:
Reagents: Triphenylphosphine, methyl iodide, sodium hexamethyldisilazane.
Conditions: Reactions are typically carried out in dry THF under an inert atmosphere at low temperatures.
Major Products: The major product formed from the reaction of this compound with aldehydes or ketones is an alkene. For example, the reaction with cinnamaldehyde yields trans-1-phenylbuta-1,3-diene .
Mechanism of Action
The primary mechanism of action of methyltriphenylphosphonium iodide involves the formation of phosphorus ylides. These ylides act as nucleophiles and react with carbonyl compounds to form alkenes.
Comparison with Similar Compounds
Methyltriphenoxyphosphonium iodide: Similar in structure but contains phenoxy groups instead of phenyl groups.
Triphenylphosphine: A precursor to methyltriphenylphosphonium iodide, used in various organic reactions.
Uniqueness: this compound is unique due to its specific use in the Wittig reaction, where it provides a stable and efficient means of generating phosphorus ylides. Its ability to form stable ylides makes it particularly valuable in organic synthesis .
Properties
CAS No. |
1560-52-7 |
---|---|
Molecular Formula |
C19H18IP |
Molecular Weight |
406.2 g/mol |
IUPAC Name |
(114C)methyl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C19H18P.HI/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1/i1+2; |
InChI Key |
JNMIXMFEVJHFNY-DEQYMQKBSA-M |
Isomeric SMILES |
[14CH3][P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Canonical SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Synonyms |
METHYLTRIPHENYLPHOSPHONIUM IODIDE, [METHYL-14C] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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